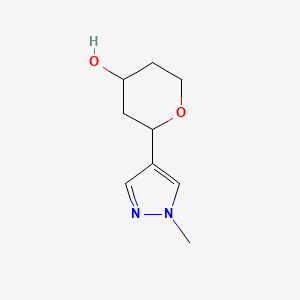![molecular formula C16H13FN2O2 B2861046 N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-19-3](/img/structure/B2861046.png)
N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound that contains a pyridine and a furo ring, which are common structures in many pharmaceuticals . The compound also includes a carboxamide group, which is a feature of many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazinamide analogues, have been synthesized using the Yamaguchi reaction . This involves the reaction of pyrazine-2-carboxylic acids with various amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .Aplicaciones Científicas De Investigación
Chemical Modification for Enhanced Biological Activity Research has explored chemical modifications to optimize the biological properties of compounds related to N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide. For instance, the modification of pyridine moieties by displacing a methyl group has been considered a potential strategy to enhance analgesic properties. This approach is highlighted in studies where para-substituted derivatives showed increased biological activity, suggesting potential for new analgesic development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
HIV Integrase Inhibitors In the context of HIV treatment, compounds structurally related to this compound have been investigated for their inhibitory effects on HIV integrase. Notably, studies on dihydroxypyrimidine-4-carboxamides have reported potent inhibition of the HIV-integrase-catalyzed strand transfer process, showing promise as antiviral agents with favorable pharmacokinetic properties in preclinical species (Pace et al., 2007).
Met Kinase Inhibitor Development The discovery of selective Met kinase inhibitors has been supported by the use of compounds similar to this compound. These studies have led to the identification of potent inhibitors with improved aqueous solubility and kinase selectivity, offering insights into the development of treatments for cancers driven by Met kinase dysregulation (Schroeder et al., 2009).
Antimicrobial Activity against Mycobacterium tuberculosis Research on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates has uncovered promising compounds like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrating significant activity against Mycobacterium tuberculosis. This highlights potential pathways for developing new antimicrobial agents (Jeankumar et al., 2013).
Catalytic Activity in Organic Synthesis The exploration of catalytic activities has also been a significant application area, where compounds related to this compound have been utilized as catalysts for various reactions. This includes the transfer hydrogenation of ketones using CO2 as a C1 building block, showcasing the role of these compounds in facilitating environmentally friendly chemical synthesis processes (Yang et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds, such as synthetic cannabinoid receptor agonists (scras), have been found to potently activate cannabinoid type 1 and type 2 receptors (cb1 and cb2, respectively) . The activation of these receptors contributes to the psychoactivity of these substances .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZTFDWOYWWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

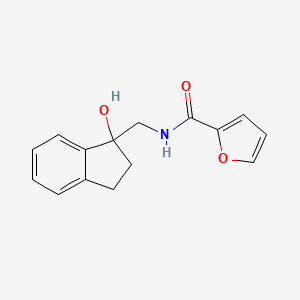
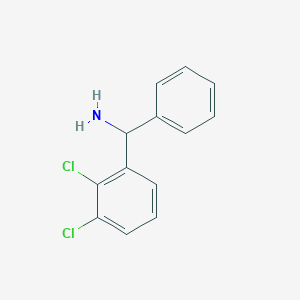
![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)
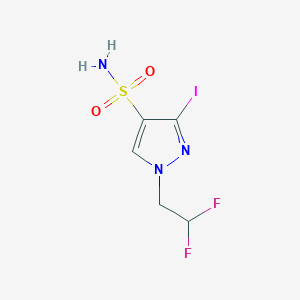
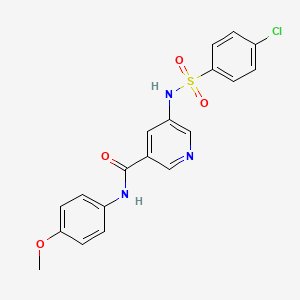
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
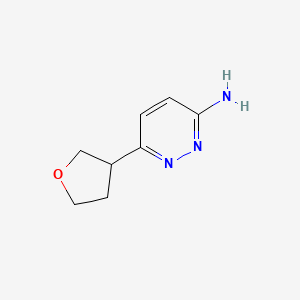
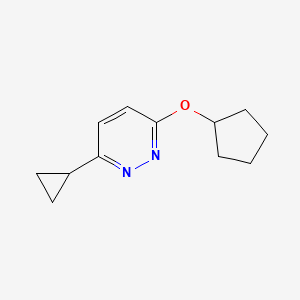
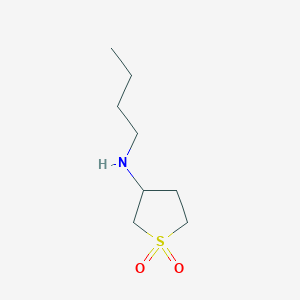
![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)
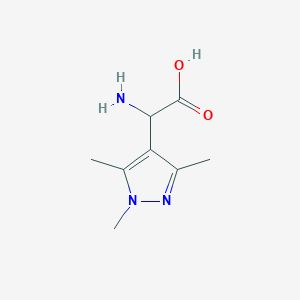
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)
